molecular formula C15H18F2N6O3 B11957243 Carbonic acid;2-(4-fluorophenyl)guanidine CAS No. 112677-19-7

Carbonic acid;2-(4-fluorophenyl)guanidine

Cat. No.: B11957243
CAS No.: 112677-19-7
M. Wt: 368.34 g/mol
InChI Key: FHJJUHFOBSQSDG-UHFFFAOYSA-N
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Description

Chemical Identity:
Carbonic acid;2-(4-fluorophenyl)guanidine (CAS: 925921-40-0) is a guanidine derivative where the guanidine group (H₂N–C(=NH)–NH₂) is bonded to a 4-fluorophenyl ring. It exists as a carbonate salt, forming a 1:2 ratio with carbonic acid . This compound is structurally characterized by the presence of a fluorine atom at the para position of the phenyl ring, which significantly influences its electronic and steric properties.

Properties

CAS No.

112677-19-7

Molecular Formula

C15H18F2N6O3

Molecular Weight

368.34 g/mol

IUPAC Name

carbonic acid;2-(4-fluorophenyl)guanidine

InChI

InChI=1S/2C7H8FN3.CH2O3/c2*8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h2*1-4H,(H4,9,10,11);(H2,2,3,4)

InChI Key

FHJJUHFOBSQSDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)F.C1=CC(=CC=C1N=C(N)N)F.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbonic acid;2-(4-fluorophenyl)guanidine typically involves the reaction of 4-fluoroaniline with cyanamide, followed by the addition of carbon dioxide. The reaction conditions often include the use of a catalyst, such as copper chloride, and a base, such as potassium carbonate . The reaction proceeds through the formation of an intermediate guanidine derivative, which is then converted to the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: Carbonic acid;2-(4-fluorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that guanidine derivatives, including carbonic acid; 2-(4-fluorophenyl)guanidine, exhibit significant anticancer properties. Research has shown that these compounds can inhibit specific isoforms of carbonic anhydrases (CAs), enzymes that play a crucial role in tumor growth and metastasis. For instance, a study demonstrated that certain guanidine derivatives showed potent inhibitory activity against CA IX and XII, which are associated with cancer progression .

Antimicrobial Properties

Guanidine compounds have also been explored for their antimicrobial efficacy. A novel guanidine compound was reported to possess excellent fungicidal activity, suggesting potential applications in agricultural biocides or disinfectants . These findings point towards the versatility of carbonic acid; 2-(4-fluorophenyl)guanidine in developing new antimicrobial agents.

Protein Denaturation

Carbonic acid; 2-(4-fluorophenyl)guanidine serves as a powerful protein denaturant, which is essential in biochemical assays and protein studies. Its ability to disrupt protein structures makes it valuable for studying protein folding and stability . This property allows researchers to investigate the functional aspects of proteins under various conditions.

pH Regulation

The compound can act as a pH adjusting agent in various formulations, including cosmetics and detergents. Its ability to stabilize pH levels is crucial for maintaining the efficacy and safety of these products .

Organic Synthesis

In organic chemistry, carbonic acid; 2-(4-fluorophenyl)guanidine is utilized as a reagent in synthesizing various organic compounds. Its reactive nature allows it to participate in diverse chemical reactions, facilitating the development of new materials and compounds.

Case Study 1: Anticancer Research

A study published in 2023 evaluated the inhibitory effects of novel guanidine derivatives on cancer cell lines. The results indicated that compounds similar to carbonic acid; 2-(4-fluorophenyl)guanidine exhibited IC50 values in the nanomolar range against CA IX and XII, highlighting their potential as therapeutic agents for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Research conducted on guanidine compounds demonstrated their effectiveness against various fungal strains, showcasing their potential as disinfectants in agricultural applications. The study found that specific derivatives exhibited significant antifungal activity at low concentrations, indicating their practical use in pest control .

Mechanism of Action

The mechanism of action of Carbonic acid;2-(4-fluorophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring dictates solubility, stability, and reactivity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Carbonic acid;2-(4-fluorophenyl)guanidine -F C₈H₉FN₃O₃* 232.18 (monomer) Enhanced polarity due to -F; moderate solubility in polar solvents
1-(4-Ethylphenyl)guanidine Carbonate -C₂H₅ C₁₉H₂₈N₆O₃ 388.47 Higher lipophilicity; reduced solubility in water
Phenylguanidine Carbonate -H C₁₄H₁₈N₆O₃ 318.33 Baseline hydrophobicity; common scaffold for derivatization
1-(4-Cyanophenyl)guanidine -CN C₈H₇N₄ 159.17 High electron-withdrawing effect; increased acidity

*Assumed monomeric form; exact carbonate salt formula may vary.

Key Observations :

  • Fluorine Substitution : The -F group enhances electronegativity, improving hydrogen-bonding capacity and metabolic stability compared to -H or -C₂H₅ analogs .
  • Cyanophenyl Derivative: The -CN group increases acidity (pKa ~8.5) due to strong electron withdrawal, making it more reactive in nucleophilic environments .
Pharmacological Activity
  • Arpromidine (H₂ Agonist) : A related 4-fluorophenylguanidine derivative (N¹-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-guanidine) exhibits 100-fold higher H₂-agonistic activity than histamine in guinea pig atrial models. Fluorine at the para position optimizes receptor binding and potency .
  • Chlorophenylguanidine : Substitution with -Cl in the meta or para position (e.g., 3,4-Cl₂) enhances antimicrobial activity against Gram-negative bacteria like E. coli but reduces cardiac activity compared to -F analogs .
Antimicrobial Activity
  • 4-Fluorophenyl Urea Derivatives: Exhibit significant activity against S. aureus (Gram-positive), with MIC values <10 µg/mL, outperforming non-fluorinated analogs .
  • Ethylphenylguanidine : Demonstrates moderate antifungal activity but lower broad-spectrum efficacy compared to fluorinated derivatives .

Pharmacokinetic and Toxicological Data

  • This compound: Limited toxicity data are available, but related guanidine salts generally show low acute toxicity (LD₅₀ >500 mg/kg in rodents). Fluorine substitution may reduce hepatic metabolism, prolonging half-life .

Biological Activity

Carbonic acid; 2-(4-fluorophenyl)guanidine is a chemical compound that has garnered attention in biological research due to its potential therapeutic applications. This compound is characterized by its guanidine group, which enhances its interaction with various biological targets, including enzymes and receptors. The presence of the fluorophenyl moiety contributes to its stability and bioavailability, making it a candidate for further pharmacological studies.

  • Molecular Formula : C₉H₈FN₅O₃
  • Molecular Weight : Approximately 368.34 g/mol

The biological activity of Carbonic acid; 2-(4-fluorophenyl)guanidine primarily stems from its ability to interact with specific enzymes and receptors in biological systems. The guanidine group can form hydrogen bonds and ionic interactions, enhancing the compound's affinity for target sites. This mechanism is crucial for its potential use in medicinal chemistry, particularly in developing novel therapeutic agents.

Biological Activity Overview

Research indicates that Carbonic acid; 2-(4-fluorophenyl)guanidine exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, including HeLa cells (human cervical cancer). The IC₅₀ values for certain derivatives were reported to be as low as 1.47 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics like Doxorubicin and Camptothecin .
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on carbonic anhydrases (CAs), particularly hCA IX, which is associated with tumor growth and metastasis. Selective inhibition of hCA IX over other isoforms (hCA I and II) suggests a targeted approach in cancer therapy .
  • Cytotoxicity :
    • The cytotoxic profile of Carbonic acid; 2-(4-fluorophenyl)guanidine has been evaluated against various cell lines, showing significant selectivity towards cancerous cells while sparing non-cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of Carbonic acid; 2-(4-fluorophenyl)guanidine is influenced by its structural components. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

Structural Feature Impact on Activity
Guanidine GroupEnhances receptor binding and enzymatic interactions
Fluorophenyl MoietyIncreases stability and bioavailability

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of Carbonic acid; 2-(4-fluorophenyl)guanidine:

  • Study A : Investigated the anticancer properties of synthesized derivatives, reporting IC₅₀ values ranging from 1.47 to 3.16 μM against HeLa cells, demonstrating their potential as effective chemotherapeutics .
  • Study B : Explored the enzyme inhibition properties of the compound, revealing a selective inhibition profile against hCA IX, which could lead to targeted cancer therapies .

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